4-amino-N3-ethyl-N5-(4-(piperidin-1-yl)benzyl)isothiazole-3,5-dicarboxamide
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Overview
Description
4-amino-N3-ethyl-N5-(4-(piperidin-1-yl)benzyl)isothiazole-3,5-dicarboxamide is a synthetic organic compound belonging to the isothiazole class This compound features a complex structure with multiple functional groups, including an amino group, an ethyl group, a piperidinyl group, and a benzyl group attached to an isothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N3-ethyl-N5-(4-(piperidin-1-yl)benzyl)isothiazole-3,5-dicarboxamide typically involves multi-step organic synthesis. One common synthetic route includes:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate thioamide and nitrile precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using amines or ammonia.
Attachment of the Piperidinyl Group: The piperidinyl group is typically introduced through reductive amination or nucleophilic substitution reactions involving piperidine.
Benzylation: The benzyl group can be attached using benzyl halides in the presence of a base.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and piperidinyl groups, forming corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the isothiazole ring or the benzyl group, leading to the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
Chemistry
In chemistry, 4-amino-N3-ethyl-N5-(4-(piperidin-1-yl)benzyl)isothiazole-3,5-dicarboxamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. The presence of the piperidinyl group, in particular, is known to impart pharmacological activity, suggesting possible uses as an analgesic, anti-inflammatory, or antimicrobial agent.
Industry
In industrial applications, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 4-amino-N3-ethyl-N5-(4-(piperidin-1-yl)benzyl)isothiazole-3,5-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The piperidinyl group, for example, is known to interact with neurotransmitter receptors, potentially affecting signal transduction pathways. The isothiazole ring can also participate in redox reactions, influencing cellular oxidative stress responses.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N3-ethyl-N5-(4-(morpholin-1-yl)benzyl)isothiazole-3,5-dicarboxamide
- 4-amino-N3-ethyl-N5-(4-(pyrrolidin-1-yl)benzyl)isothiazole-3,5-dicarboxamide
- 4-amino-N3-ethyl-N5-(4-(piperazin-1-yl)benzyl)isothiazole-3,5-dicarboxamide
Uniqueness
Compared to similar compounds, 4-amino-N3-ethyl-N5-(4-(piperidin-1-yl)benzyl)isothiazole-3,5-dicarboxamide is unique due to the specific combination of functional groups it possesses. The piperidinyl group, in particular, is known for its significant pharmacological activity, which may not be as pronounced in compounds with other substituents. Additionally, the isothiazole ring provides a distinct chemical environment that can influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-amino-3-N-ethyl-5-N-[(4-piperidin-1-ylphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2S/c1-2-21-18(25)16-15(20)17(27-23-16)19(26)22-12-13-6-8-14(9-7-13)24-10-4-3-5-11-24/h6-9H,2-5,10-12,20H2,1H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJWZTQSYOGUMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=C(C=C2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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